molecular formula C12H17Cl2N3 B2551629 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride CAS No. 2034283-09-3

1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride

Cat. No.: B2551629
CAS No.: 2034283-09-3
M. Wt: 274.19
InChI Key: LYNOHWOBUNNPCG-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyridin-4-ylmethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride typically involves the reaction of pyridin-4-ylmethyl chloride with piperidine-4-carbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide share structural similarities.

    Pyridine derivatives: Compounds such as pyridin-4-ylmethylamine and pyridin-4-ylmethanol are structurally related.

Uniqueness

1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride is unique due to the presence of both a piperidine ring and a pyridine ring, along with a carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-4-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;;/h1-2,5-6,11H,3-4,7-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOHWOBUNNPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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